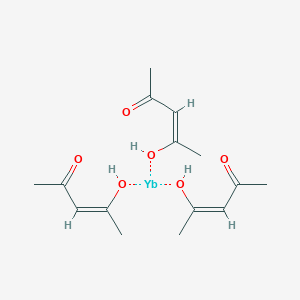

(Z)-4-hydroxypent-3-en-2-one;ytterbium

Overview

Description

Synthesis Analysis

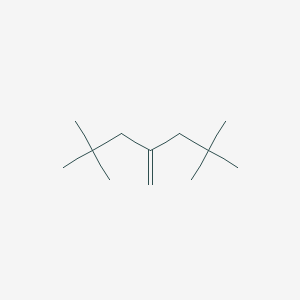

Ytterbium complexes have been synthesized through various methods, including redox transmetallation reactions and reactions with neopentyl iodide for the production of ytterbium alkyls like Yb(CH2tBu)3(thf)2, showing ytterbium's versatility in forming compounds with organic ligands (Niemeyer, 2000).

Molecular Structure Analysis

The molecular structures of ytterbium complexes reveal diverse coordination geometries. For example, the ytterbium alkyl Yb(CH2tBu)3(thf)2 displays a trigonal bipyramidal coordination, with neopentyl groups and THF ligands occupying equatorial and axial positions, respectively (Niemeyer, 2000). This reflects the adaptability of ytterbium to different ligand environments.

Chemical Reactions and Properties

Ytterbium complexes participate in various chemical reactions, such as the hydroboration of aldehydes and ketones, demonstrating their catalytic capabilities. The ytterbium iodide complex L2YbI has been used as a catalyst for the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin), requiring low catalyst loadings and proceeding rapidly under mild conditions (Wang et al., 2018).

Physical Properties Analysis

The physical properties of ytterbium complexes, such as luminescence, are notable. Ytterbium complexes exhibit near-IR luminescence, which varies depending on their structural configurations, demonstrating potential for applications in materials science and photonics (Liu et al., 2015).

Chemical Properties Analysis

Ytterbium's chemical properties, including its oxidation states and reactivity, allow for the formation of complexes with diverse ligands. The synthesis of organogermanium complexes of ytterbium, such as (Ph2Ge)4Yb(THF)4·4THF, showcases ytterbium's ability to engage in complex chemical interactions and form stable compounds with significant structural diversity (Bochkarev et al., 1995).

Scientific Research Applications

Antioxidation and DNA-binding Properties : Ytterbium(III) complexes have been synthesized and characterized for their potential in antioxidation and DNA-binding. A study by (Wu et al., 2015) demonstrated that these complexes can bind to calf thymus DNA, presumably through a groove binding mechanism, and exhibit antioxidant activities by scavenging hydroxyl and superoxide radicals.

Coordination Polymer Development : Research on ytterbium coordination polymers has been conducted, as described by (Liu, Zheng, & Jin, 2006). These polymers exhibit unique crystal structures and have potential applications in materials science.

Catalytic Applications in Organic Synthesis : Ytterbium and its complexes have been used as catalysts in organic synthesis. For instance, (Riegert et al., 2006) found that ytterbium ionic complexes are effective catalysts for the formation of N-containing heterocycles.

Silica Activity in Coating Materials : Ytterbium compounds have been studied for their role in coating materials for silicon-based ceramics in combustion environments. (Costa & Jacobson, 2015) researched the silica activities in the Yb2O3–SiO2 system, which is crucial for understanding the degradation of silicate-based coatings.

Thermoelectric Applications : The use of ytterbium in thermoelectric materials has been explored, with a study by (Nolas et al., 2000) demonstrating that ytterbium-doped skutterudites show promising thermoelectric properties.

Photocatalytic Activity for Dye Degradation : Ytterbium co-doped ZnO nanoparticles have been investigated for their photocatalytic activity in degrading dyes. (Ahmad, 2019) reported enhanced photocatalytic activity for the degradation of methyl orange dye under visible light irradiation.

Cancer Research and Apoptosis Induction : Ytterbium(III) porphyrin complexes have shown anti-cancer activities. A study by (Kwong et al., 2013) indicated that these complexes can induce apoptosis in cancer cells through the endoplasmic reticulum stress pathway.

Safety And Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to health and the environment.

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.

properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;ytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNDTAJLAVGMH-LNTINUHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless powder; [MSDSonline] | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(Z)-4-hydroxypent-3-en-2-one;ytterbium | |

CAS RN |

14284-98-1 | |

| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)